sec-Butyl 2-acetoxybenzoate

Description

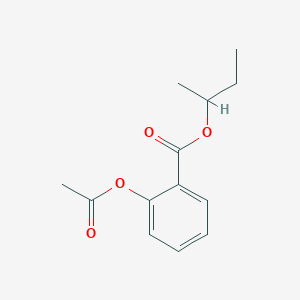

sec-Butyl 2-acetoxybenzoate (CAS No. 899442-48-9) is an ester derivative of benzoic acid, characterized by an acetyloxy group at the ortho position (C2) of the benzene ring and a sec-butyl ester moiety. Its molecular formula is C₁₃H₁₆O₄, with a molar mass of 236.26 g/mol . Structurally, it combines the aromatic properties of benzoic acid with the steric and electronic effects of the sec-butyl and acetoxy substituents. Suppliers such as Shanghai Macklin Biochemical Co., Ltd., and AiFChem list it as a building block for advanced intermediates, indicating its role in organic synthesis .

Properties

IUPAC Name |

butan-2-yl 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-9(2)16-13(15)11-7-5-6-8-12(11)17-10(3)14/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJDWMXPVRBDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 2-acetoxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with sec-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+sec-Butyl alcoholH2SO4sec-Butyl 2-acetoxybenzoate+H2O

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as ion-exchange resins can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl 2-acetoxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-hydroxybenzoic acid and sec-butyl alcohol.

Oxidation: The sec-butyl group can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: 2-Hydroxybenzoic acid and sec-butyl alcohol.

Oxidation: sec-Butyl ketone or sec-butyl carboxylic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

sec-Butyl 2-acetoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations that are essential in organic synthesis.

Biology

Research indicates that this compound exhibits potential biological activities :

- Antimicrobial Properties : Studies have shown its effectiveness against various pathogens, suggesting its potential as a new antimicrobial agent or preservative in food and pharmaceuticals.

- Anti-inflammatory Effects : The hydrolysis product, 2-hydroxybenzoic acid (salicylic acid), is known for its anti-inflammatory properties. This suggests that this compound may also have similar effects, making it a candidate for anti-inflammatory drug development.

- Analgesic Activity : Due to its ability to inhibit cyclooxygenase enzymes, it may provide analgesic effects comparable to those of aspirin.

Medicine

The compound is explored for its potential use in drug formulations , particularly as a prodrug for delivering active pharmaceutical ingredients. Its ability to release salicylic acid upon hydrolysis enhances its therapeutic potential.

Industry

In industrial applications, this compound is utilized in the production of fragrances , flavors , and other specialty chemicals. Its unique properties make it valuable in creating products with specific characteristics.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A research study demonstrated that this compound effectively reduced inflammation in animal models, supporting its potential use as an anti-inflammatory agent.

- Antimicrobial Efficacy : Another study highlighted its effectiveness against specific bacterial strains, indicating its potential application in developing new antimicrobial agents.

- Comparative Analysis with Other Esters : Research indicated that this compound showed enhanced solubility and bioavailability compared to other alkyl esters due to its unique structural features.

Mechanism of Action

The mechanism of action of sec-Butyl 2-acetoxybenzoate involves its interaction with biological targets through its ester and aromatic functional groups. The ester group can undergo hydrolysis to release 2-hydroxybenzoic acid, which can interact with enzymes and receptors in biological systems. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize sec-Butyl 2-acetoxybenzoate, a comparative analysis with structurally analogous benzoate esters is provided below. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Molecular Comparison of Benzoate Esters

Structural and Functional Differences

Molecular Weight and Applications: Higher molar mass (236.26 g/mol) compared to simpler esters like Methyl benzoate (136.15 g/mol) suggests lower volatility, making it suitable for non-volatile applications such as polymer additives or sustained-release formulations . Ethyl 2-methoxybenzoate’s compliance with JECFA/FCC standards indicates its use in food-grade applications, whereas this compound’s niche role is in synthetic chemistry .

Physico-chemical Properties

- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a property critical for its use in flavoring agents .

- Stability : sec-Butyl esters, like sec-butyl acetate, exhibit incompatibility with strong oxidizers, acids, and bases . While direct data on this compound are unavailable, similar precautions may apply.

Research Findings and Gaps

- Applications: Limited studies directly address this compound’s applications, though its structural analogs suggest roles in pharmaceuticals or agrochemicals.

- Safety Data : While sec-butyl acetate’s hazards are well-documented , research on this compound’s toxicological profile is sparse, highlighting a critical gap.

Biological Activity

sec-Butyl 2-acetoxybenzoate is an ester derivative of salicylic acid, notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its chemical properties, mechanisms of action, and biological activities supported by various studies.

Chemical Structure and Properties

This compound features an acetoxy group attached to the aromatic ring of benzoic acid, which is further substituted with a sec-butyl group. This structure allows it to participate in various chemical reactions, including hydrolysis and oxidation.

Key Reactions

-

Hydrolysis : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield:

- Products : 2-hydroxybenzoic acid (salicylic acid) and sec-butyl alcohol.

-

Oxidation : The sec-butyl group can be oxidized to form:

- Products : Corresponding ketones or carboxylic acids.

- Substitution : The acetoxy group can undergo nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

The biological activity of this compound is primarily attributed to its hydrolysis product, 2-hydroxybenzoic acid. This compound has been shown to interact with various biological targets:

- Enzyme Interaction : 2-hydroxybenzoic acid inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.

- Receptor Binding : The aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, potentially influencing their activity and function.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. This could be beneficial in developing new antimicrobial agents or preservatives in food and pharmaceutical applications.

Anti-inflammatory Effects

The hydrolysis product, salicylic acid, is well-known for its anti-inflammatory properties. This suggests that this compound may also possess similar effects, making it a candidate for anti-inflammatory drug development .

Analgesic Activity

Due to its ability to inhibit COX enzymes, this compound may provide analgesic effects comparable to those of aspirin and its derivatives. Its effectiveness could be evaluated in pain models to confirm this potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Antimicrobial Efficacy :

-

Comparative Analysis with Other Esters :

- A comparative study highlighted that this compound showed enhanced solubility and bioavailability compared to other alkyl esters due to its unique structural features.

Q & A

Basic: What are the recommended synthetic methodologies for sec-Butyl acetate, and how can reaction efficiency be optimized?

Methodological Answer:

- Catalyst Selection : Use solid acid catalysts such as phosphotungstic acid or cation exchange resins (e.g., Amberlyst) to enhance esterification efficiency. These catalysts reduce side reactions and improve yield .

- Reaction Conditions : Optimize temperature (typically 80–120°C) and molar ratios of reactants (acetic acid and sec-butanol). Monitor progress via gas chromatography (GC) to determine endpoint .

- Workup : Neutralize residual acid with aqueous sodium bicarbonate, followed by distillation to isolate the ester. Confirm purity via refractive index and NMR spectroscopy .

Basic: What analytical techniques are most reliable for characterizing sec-Butyl acetate, and how should data interpretation be approached?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : Use GC-MS with a polar column (e.g., DB-WAX) to separate and quantify sec-Butyl acetate from impurities. Cross-reference retention indices with NIST databases .

Basic: What safety protocols should be implemented when handling sec-Butyl acetate in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear solvent-resistant gloves (Polyvinyl Alcohol or Teflon) and lab coats. Use chemical goggles and ensure fume hoods are operational during transfers .

- Storage : Store in airtight containers away from heat sources and oxidizers. Ground metal containers during transfers to prevent static discharge .

- Emergency Response : In case of exposure, flush skin/eyes with water for 15 minutes and seek medical evaluation. Provide Safety Data Sheets (SDS) to medical personnel .

Advanced: How can researchers address discrepancies in toxicological data for sec-Butyl acetate derivatives, such as conflicting carcinogenicity studies?

Methodological Answer:

- Data Gap Analysis : Conduct systematic reviews of existing literature (e.g., AEGL reports) to identify inconsistencies. For example, sec-Butyl chloroformate lacks carcinogenicity data, necessitating in vitro assays (Ames test, micronucleus assay) to fill gaps .

- Comparative Studies : Compare toxicity profiles of structurally similar esters (e.g., n-butyl acetate) to infer potential risks. Use OECD guidelines for acute oral/dermal toxicity testing .

Advanced: What experimental designs are effective for studying the hydrolysis kinetics of sec-Butyl acetate under varying pH conditions?

Methodological Answer:

- Kinetic Setup : Prepare buffer solutions (pH 2–12) and incubate sec-Butyl acetate at controlled temperatures (25–50°C). Sample aliquots at timed intervals .

- Quantification : Analyze hydrolyzed products (acetic acid and sec-butanol) via HPLC with a UV detector (210 nm). Calculate rate constants using first-order kinetics models .

- Mechanistic Insight : Use isotopic labeling (O) to track ester bond cleavage pathways. Confirm mechanisms via H NMR or mass spectrometry .

Advanced: How should researchers approach the identification and quantification of trace impurities in sec-Butyl acetate synthesized via different routes?

Methodological Answer:

- Impurity Profiling :

- GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., unreacted sec-butanol or di-sec-butyl ether) using splitless injection modes .

- LC-MS/MS : Identify non-volatile impurities (e.g., sulfonic acid residues from ion-exchange catalysts) with reverse-phase columns and electrospray ionization .

- Quantitative Thresholds : Establish acceptance criteria (e.g., ≤0.1% w/w for any single impurity) per ICH Q3A guidelines. Validate methods via spike-and-recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.